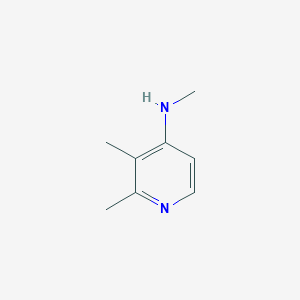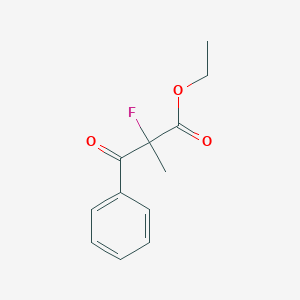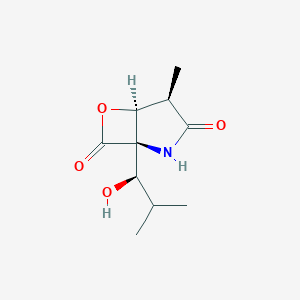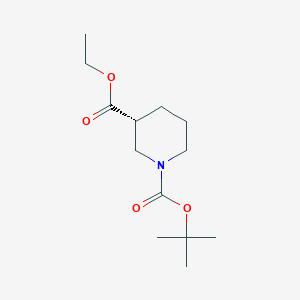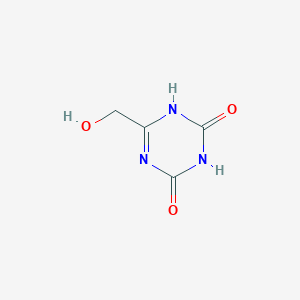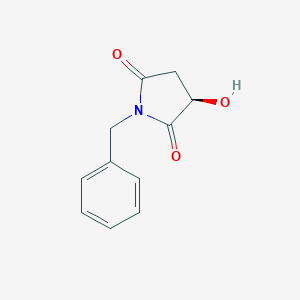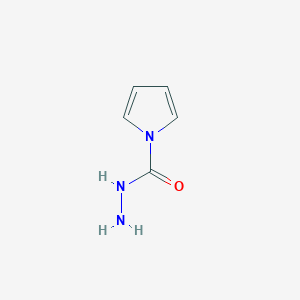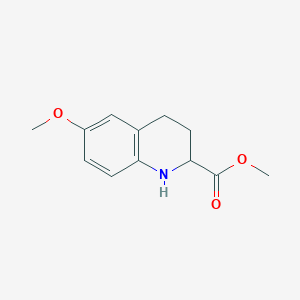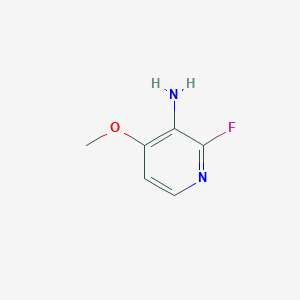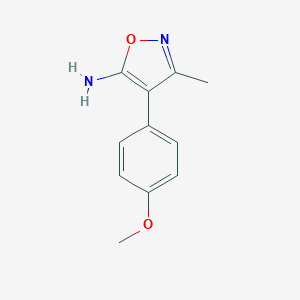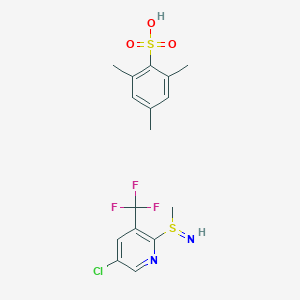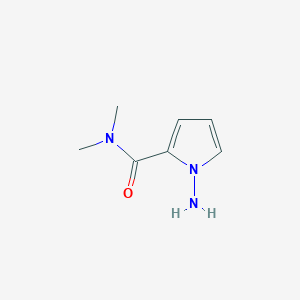
1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide, also known as ADPC, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential in treating various diseases due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 enzyme. 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide in lab experiments is its well-established synthesis method. 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide is also relatively stable and can be easily stored. However, one of the limitations of using 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are numerous future directions for the use of 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide in medicinal chemistry. One potential future direction is the development of 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential future direction is the development of 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide as a treatment for cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide and its potential therapeutic applications.
Conclusion:
In conclusion, 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide has shown potential as a therapeutic agent in the field of medicinal chemistry. Its unique chemical properties have made it a subject of extensive research. While there are still many unanswered questions regarding the mechanism of action and therapeutic applications of 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide, its potential as a treatment for various diseases makes it a promising area of research.
Métodos De Síntesis
1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide can be synthesized by reacting 2-dimethylaminomalononitrile with ethyl acetoacetate in the presence of sodium ethoxide. After the reaction, the product is purified by column chromatography. This synthesis method has been well-established and has been used in various research studies.
Aplicaciones Científicas De Investigación
1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide has been studied as a potential treatment for various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
Número CAS |
163350-75-2 |
|---|---|
Nombre del producto |
1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide |
Fórmula molecular |
C7H11N3O |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1-amino-N,N-dimethylpyrrole-2-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-9(2)7(11)6-4-3-5-10(6)8/h3-5H,8H2,1-2H3 |
Clave InChI |
WRBSQMHQSGDFDO-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CN1N |
SMILES canónico |
CN(C)C(=O)C1=CC=CN1N |
Sinónimos |
1H-Pyrrole-2-carboxamide,1-amino-N,N-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




